molecular formula C9H12O4 B1261936 2-Hydroxy-6-oxonona-2,4-dienoic acid

2-Hydroxy-6-oxonona-2,4-dienoic acid

Cat. No. B1261936
M. Wt: 184.19 g/mol
InChI Key: XUNCLPUITPERRV-GMWFMGJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-6-oxonona-2,4-dienoic acid is an alpha,beta-unsaturated monocarboxylic acid that is nona-2,4-dienoic acid carrying hydroxy and oxo substituents at positions 2 and 6 respectively. It has a role as a bacterial xenobiotic metabolite. It is a 6-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-hydroxy-6-oxo-nona-2,4-dienoate.

Scientific Research Applications

  • Metabolic Degradation of Aromatic Compounds :

    • 2-Hydroxy-6-oxonona-2,4-dienoic acid is identified as a metabolic byproduct in the degradation of biphenyl by Pseudomonas putida, indicating its role in the breakdown of aromatic compounds in bacteria (Catelani et al., 1973).
    • The compound also appears as a meta-cleavage product during the microbial degradation of carbazole, highlighting its relevance in the biodegradation pathways of specific pollutants (Riddle et al., 2003).
  • Structural and Physicochemical Properties :

    • Research focusing on the structure and properties of 2-Hydroxy-6-oxonona-2,4-dienoic acid provides insights into its physicochemical characteristics, which are crucial for understanding its behavior in various biochemical pathways (Catelani & Colombi, 1974).
  • Role in Cholesterol Metabolism :

    • This compound is implicated in the cholesterol metabolism of Mycobacterium tuberculosis, indicating its potential relevance in the survival and pathogenicity of this bacterium (Lack et al., 2009).
  • Enzymatic Mechanisms and Catalysis :

    • Studies have explored the enzymatic mechanisms involving 2-Hydroxy-6-oxonona-2,4-dienoic acid, providing insight into the roles of various enzymes in the degradation of complex organic compounds (Horsman et al., 2006).
  • Biodegradation of Pollutants :

    • The compound plays a significant role in the biodegradation of polychlorinated biphenyls (PCBs), with certain bacterial strains capable of transforming PCBs into less harmful products, where 2-Hydroxy-6-oxonona-2,4-dienoic acid serves as an intermediate (Tu et al., 2011).

properties

Product Name

2-Hydroxy-6-oxonona-2,4-dienoic acid

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2Z,4E)-2-hydroxy-6-oxonona-2,4-dienoic acid

InChI

InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3+,8-6-

InChI Key

XUNCLPUITPERRV-GMWFMGJWSA-N

Isomeric SMILES

CCCC(=O)/C=C/C=C(/C(=O)O)\O

Canonical SMILES

CCCC(=O)C=CC=C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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